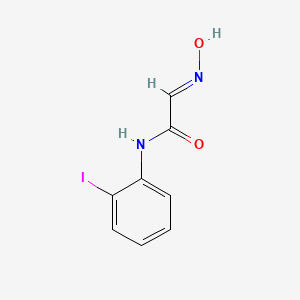
3,3'-(Diphenylstannylene)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Diphenylstannylene)diphenol is an organotin compound with the molecular formula C24H20O2Sn It is characterized by the presence of a tin atom bonded to two phenyl groups and two phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylstannylene)diphenol typically involves the reaction of diphenyltin dichloride with phenol under specific conditions. One common method includes:
Reactants: Diphenyltin dichloride and phenol.
Solvent: Anhydrous toluene.
Catalyst: A base such as triethylamine.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
The reaction can be represented as follows:
(C6H5)2SnCl2+2C6H5OH→(C6H5)2Sn(OPh)2+2HCl
Industrial Production Methods
While specific industrial production methods for 3,3’-(Diphenylstannylene)diphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Diphenylstannylene)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The tin center can be reduced to form different organotin species.
Substitution: The phenol groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of diphenylstannylenequinone derivatives.
Reduction: Formation of reduced organotin species.
Substitution: Formation of substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-(Diphenylstannylene)diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,3’-(Diphenylstannylene)diphenol involves its ability to coordinate with various substrates through the tin center. This coordination can facilitate catalytic reactions, such as the activation of small molecules. The phenol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Diphenylstannylene)diphenol
- 4,4’-(Diphenylstannylene)diphenol
- 3,3’-(Ethane-1,2-diyl)diphenol
Uniqueness
3,3’-(Diphenylstannylene)diphenol is unique due to the specific positioning of the phenol groups, which can influence its reactivity and coordination properties. Compared to other similar compounds, it may exhibit different catalytic activities and binding affinities, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
115051-37-1 |
|---|---|
Molekularformel |
C24H20O2Sn |
Molekulargewicht |
459.1 g/mol |
IUPAC-Name |
3-[(3-hydroxyphenyl)-diphenylstannyl]phenol |
InChI |
InChI=1S/2C6H5O.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5,7H;2*1-5H; |
InChI-Schlüssel |
GXZNLHUMKIIPJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)O)C4=CC=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


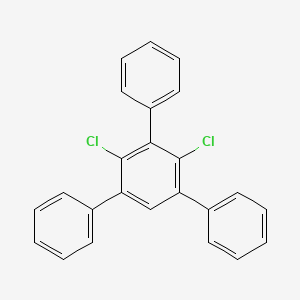
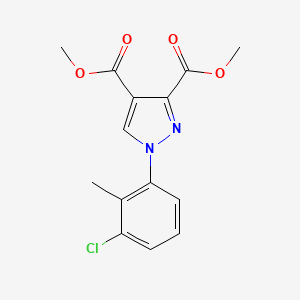
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
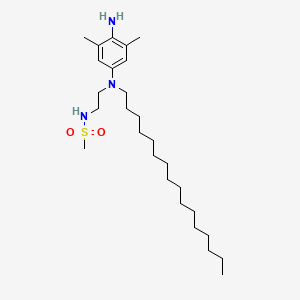
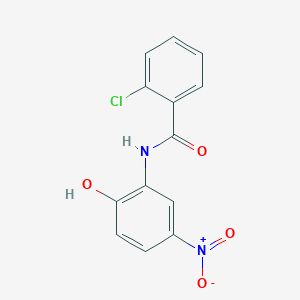
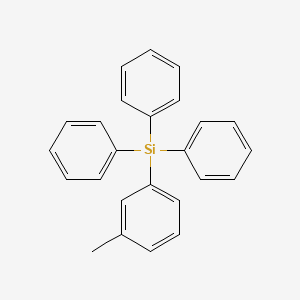
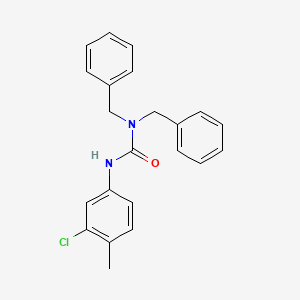
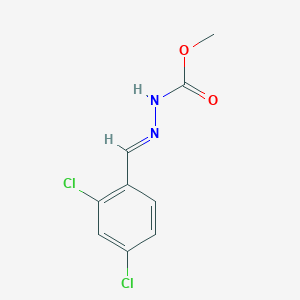
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
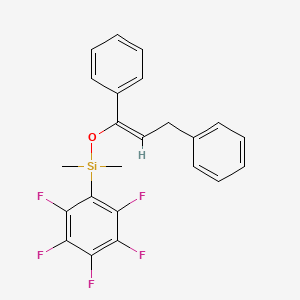
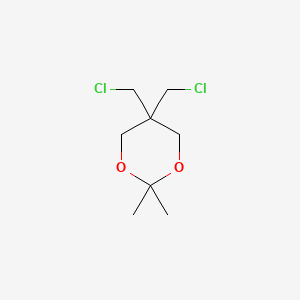
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
